1-ethyl-N-(2-furylmethyl)-5-methyl-1H-pyrazol-4-amine
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Overview
Description
1-Ethyl-N-(2-furylmethyl)-5-methyl-1H-pyrazol-4-amine is a chemical compound with a unique structure that includes a pyrazole ring substituted with ethyl, furylmethyl, and methyl groups
Preparation Methods
The synthesis of 1-ethyl-N-(2-furylmethyl)-5-methyl-1H-pyrazol-4-amine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as ethyl hydrazine, furfural, and acetylacetone.
Reaction Conditions: The reaction conditions often include the use of solvents like ethanol or methanol, and catalysts such as acids or bases to facilitate the reaction.
Synthetic Routes: The synthetic route may involve the condensation of ethyl hydrazine with furfural to form an intermediate, followed by cyclization with acetylacetone to yield the final product.
Industrial Production: Industrial production methods may involve scaling up the laboratory synthesis with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-Ethyl-N-(2-furylmethyl)-5-methyl-1H-pyrazol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents include halogens, acids, and bases.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
Scientific Research Applications
1-Ethyl-N-(2-furylmethyl)-5-methyl-1H-pyrazol-4-amine has several scientific research applications:
Chemistry: In chemistry, it is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: In biological research, the compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: In medicine, it is investigated for its potential therapeutic effects, such as anti-inflammatory and analgesic activities.
Industry: In the industrial sector, the compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-ethyl-N-(2-furylmethyl)-5-methyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in biological processes.
Pathways: It may modulate signaling pathways, leading to changes in cellular functions and responses. For example, it may inhibit or activate specific enzymes, affecting metabolic pathways.
Comparison with Similar Compounds
1-Ethyl-N-(2-furylmethyl)-5-methyl-1H-pyrazol-4-amine can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as 1-ethyl-N-(2-furylmethyl)-2-imino-5-oxo-1,5-dihydro-2H-dipyrido[1,2-a:2,3-d]pyrimidine-3-carboxamide and 1-ethyl-N-(2-furylmethyl)-2-imino-10-methyl-5-oxo-1,5-dihydro-2H-dipyrido[1,2-a:2,3-d]pyrimidine-3-carboxamide share structural similarities.
Uniqueness: The presence of the pyrazole ring and specific substituents in this compound gives it unique chemical and biological properties, distinguishing it from other related compounds.
Properties
Molecular Formula |
C11H16ClN3O |
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Molecular Weight |
241.72 g/mol |
IUPAC Name |
1-ethyl-N-(furan-2-ylmethyl)-5-methylpyrazol-4-amine;hydrochloride |
InChI |
InChI=1S/C11H15N3O.ClH/c1-3-14-9(2)11(8-13-14)12-7-10-5-4-6-15-10;/h4-6,8,12H,3,7H2,1-2H3;1H |
InChI Key |
JVXCGXMFUWBECW-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=C(C=N1)NCC2=CC=CO2)C.Cl |
Origin of Product |
United States |
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